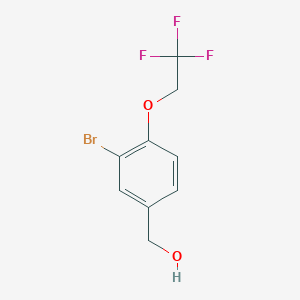

(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

Description

Properties

IUPAC Name |

[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-3,14H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWFEPPZYROWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol under acidic conditions to form the corresponding ether. This intermediate is then reduced to the desired methanol derivative using a reducing agent such as sodium borohydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

Oxidation: Formation of 3-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde or 3-bromo-4-(2,2,2-trifluoroethoxy)benzoic acid.

Reduction: Formation of 3-bromo-4-(2,2,2-trifluoroethoxy)phenylmethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound is utilized as an intermediate in the synthesis of various organic compounds. Its bromine and trifluoroethoxy groups facilitate reactions such as nucleophilic substitutions and coupling reactions. This makes it particularly useful in the development of pharmaceuticals and agrochemicals.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Amine derivatives |

| Coupling Reactions | Cross-coupling with aryl halides | Biaryl compounds |

Medicinal Chemistry

Potential Pharmacophore

In medicinal chemistry, (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is investigated for its potential as a pharmacophore. The compound's ability to interact with biological targets suggests it may play a role in developing new therapeutic agents.

- Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit inhibitory effects on cancer cell lines. For instance, studies have shown that brominated phenolic compounds can induce apoptosis in various cancer types through the modulation of signaling pathways .

Biological Applications

Enzyme Inhibition Studies

The compound can be employed in studies involving enzyme inhibition or receptor binding due to its structural characteristics. Its fluorinated moiety enhances lipophilicity, potentially improving membrane permeability and biological activity.

- Case Study: Enzyme Inhibitors

Research has demonstrated that similar compounds can act as selective inhibitors for specific enzymes involved in metabolic pathways related to diseases like diabetes and cancer .

Industrial Applications

Development of Specialty Chemicals

In the industrial sector, this compound is used to develop specialty chemicals with unique properties. Its chemical stability and reactivity make it suitable for producing advanced materials such as coatings and polymers.

| Application Area | Description |

|---|---|

| Coatings | Used in formulations for enhanced durability and chemical resistance |

| Polymers | Acts as a modifier to improve material properties |

Mechanism of Action

The mechanism of action of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets .

Comparison with Similar Compounds

Key Structural Features and Physicochemical Properties

The following table compares (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol with similar compounds:

*Estimated based on analogous compounds.

Reactivity and Functionalization Potential

- Bromine Reactivity: The bromine atom in this compound facilitates palladium-catalyzed cross-coupling reactions, similar to the brominated thiophene derivative in . In contrast, the methoxy-substituted analog () lacks this reactive site, limiting its utility in synthetic diversification .

- This group also enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability in drug design .

- Hydroxymethyl Group : The -CH2OH moiety allows for further derivatization, such as esterification or oxidation to a carboxylic acid, as seen in ’s hydrolysis of methyl esters .

Biological Activity

(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is a compound of growing interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C10H10BrF3O2

- Molecular Weight : Approximately 303.09 g/mol

The presence of the bromine atom and the trifluoroethoxy group contributes to its distinct reactivity and biological profile.

Antimicrobial Properties

Research indicates that compounds containing bromine and trifluoroethoxy groups may exhibit antimicrobial properties. For instance, similar compounds have been shown to inhibit bacterial growth, including strains responsible for urinary tract infections (UTIs) and other bacterial infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific enzymatic pathways critical for bacterial survival .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .

Antiplasmodial Activity

Recent investigations into related compounds with similar structural motifs have demonstrated antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Some studies reported IC50 values in the range of 2.2 μg/mL to 3.0 μg/mL for structurally analogous chalcones with trifluoroethoxy substitutions . While direct data on this compound is limited, its structural similarities suggest potential efficacy against malaria.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Interaction with Biomolecules : The bromine atom may facilitate interactions with various biomolecules, altering their function.

- Lipophilicity Enhancement : The trifluoroethoxy group increases lipophilicity, potentially enhancing membrane permeability and interaction with lipid membranes.

Case Studies

-

Antimicrobial Activity Study : A study involving a series of brominated phenolic compounds demonstrated that those with trifluoroethyl substitutions showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

(Data adapted from various studies on related compounds)

Compound Target Bacteria Inhibition Zone (mm) A S. aureus 15 B E. coli 12 C Pseudomonas aeruginosa 10 - Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of a similar compound resulted in reduced levels of TNF-alpha and IL-6, suggesting anti-inflammatory potential.

Q & A

Q. What are the optimal synthetic routes for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, and how can purity be ensured?

The compound is typically synthesized via a two-step process:

- Step 1 : Reaction of 3-bromo-4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃) to introduce the trifluoroethoxy group.

- Step 2 : Reduction of the aldehyde group to a hydroxymethyl group using NaBH₄ or LiAlH₄ in methanol or THF . Purity is ensured via column chromatography (silica gel, hexane/EtOAc gradient) and verified by HPLC (>95% purity). Monitoring reaction progress with TLC and NMR spectroscopy (e.g., disappearance of aldehyde proton at ~10 ppm) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons, trifluoroethoxy CF₃ group at ~120 ppm in ¹³C NMR).

- IR Spectroscopy : Identify O-H (3300–3500 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: 285.06 g/mol) .

Q. What are the primary biological activities reported for this compound?

Preliminary studies highlight:

- Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (MIC: 8–16 µg/mL).

- Anticancer Potential : IC₅₀ values of 10–20 µM in breast cancer cell lines (MCF-7), linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How does the substitution pattern influence reactivity in nucleophilic aromatic substitution (NAS)?

The bromine atom at the para position (relative to the hydroxymethyl group) activates the aromatic ring for NAS. The electron-withdrawing trifluoroethoxy group enhances electrophilicity at the brominated carbon, facilitating substitutions with amines or thiols. Kinetic studies in DMF at 80°C show a reaction rate (k) of 1.2 × 10⁻³ s⁻¹ with piperidine, yielding >80% product .

Q. How can computational docking (e.g., AutoDock4) predict interactions with biological targets?

AutoDock4 simulations reveal:

- Halogen Bonding : The bromine atom interacts with backbone carbonyls (e.g., Leu123 in EGFR kinase, ΔG = -8.2 kcal/mol).

- Lipophilic Interactions : The trifluoroethoxy group stabilizes binding in hydrophobic pockets. Validation via molecular dynamics (MD) simulations (100 ns) confirms stable binding poses .

Q. How to address discrepancies in reported biological activities among brominated aryl methanol derivatives?

Contradictions arise from structural variations (e.g., trifluoroethoxy vs. trifluoromethyl groups). Systematic SAR studies comparing derivatives show:

| Compound | Substituent | Anticancer IC₅₀ (µM) | LogP |

|---|---|---|---|

| A | Trifluoroethoxy | 12.3 | 2.8 |

| B | Trifluoromethyl | 18.9 | 3.1 |

| Lower IC₅₀ in A correlates with improved solubility (LogP < 3) and halogen bonding efficacy . |

Q. What are the challenges in scaling up synthesis without compromising yield?

Key challenges include:

- Solvent Selection : Transitioning from THF (small-scale) to EtOH/H₂O (large-scale) to reduce costs.

- Purification : Replacing column chromatography with recrystallization (solvent: hexane/EtOAc 3:1). Pilot-scale trials (10 g) achieve 75% yield vs. 85% in lab-scale .

Methodological Notes

- Contradiction Analysis : Compare substituent electronic effects (Hammett σ values) to rationalize divergent reactivities.

- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinities for target proteins.

- Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.